![molecular formula C11H18ClN3 B7970214 6-Azepan-1-ylpyridin-3-amine](/img/structure/B7970214.png)
6-Azepan-1-ylpyridin-3-amine
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Overview
Description
6-Azepan-1-ylpyridin-3-amine is a chemical compound with the molecular formula C11H17N3·HCl. It is a derivative of pyridine and azepane, and it is commonly used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azepan-1-ylpyridin-3-amine typically involves the reaction of pyridine derivatives with azepane under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridine reacts with azepane in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the hydrochloride salt form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the pyridine ring.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Azepan-1-ylpyridin-3-amine is widely used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azepan-1-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 4-aminopyridine share structural similarities with 6-Azepan-1-ylpyridin-3-amine.
Azepane derivatives: Compounds such as 1-azepanamine and 1-azepan-1-ylmethanamine are structurally related.
Uniqueness: this compound is unique due to its combined pyridine and azepane structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research applications .
Biological Activity
6-Azepan-1-ylpyridin-3-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C11H17N3·HCl, is a hybrid compound combining features of pyridine and azepane. The structural configuration contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors or enzymes. This interaction can modulate biochemical pathways involved in various physiological processes. Notably, it has been studied for its role in modulating the hedgehog signaling pathway, which is crucial in cell proliferation and differentiation .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although further research is needed to elucidate its efficacy against specific pathogens.
- Cancer Modulation : The compound's interaction with the hedgehog signaling pathway positions it as a potential agent for cancer treatment, particularly in cancers where this pathway is aberrantly activated .
- Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, warranting investigation into its effects on cognitive functions and mood disorders.
Case Studies
A series of studies have explored the pharmacological profiles of similar compounds, providing insights into the potential effects of this compound:
- Binding Affinity Studies : In comparative studies, compounds with similar amine functionalities were analyzed for their binding affinities to sigma receptors, which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated low nanomolar affinity for sigma receptors, indicating that this compound may also exhibit significant binding properties .
- Metabolic Stability : Investigations into the metabolic pathways revealed that modifications to the azepane ring could enhance metabolic stability, suggesting avenues for optimizing this compound for therapeutic use .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-(azepan-1-yl)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRWACZPNPXVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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